molecular formula C17H16N2O2S B2579092 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1351649-24-5

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2579092
CAS RN: 1351649-24-5
M. Wt: 312.39
InChI Key: NBHQZXXBYWUJJF-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas, including its potential as a therapeutic agent for certain diseases.

Scientific Research Applications

Pharmacological Activities

Some derivatives of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea have been synthesized and studied for their hypotensive and antiarrhythmic activities. For instance, compounds with similar structures have shown pronounced effects in pharmacological tests conducted on anesthetized rats (Chalina & Chakarova, 1998).

Synthesis and Characterization

The application of microwave irradiation techniques has facilitated the synthesis of new thiourea derivatives from naphthylisothiocyanate, leading to higher yields and simpler production processes compared to traditional methods (Ahyak et al., 2016).

Metal Complexation and Sensor Applications

Thiophene appended Schiff base ligands synthesized from compounds including 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea have shown potential in forming complexes with nickel(II) and palladium(II). These complexes have been characterized using several spectroscopic techniques, highlighting their application in the development of sensors and other materials (Kundu et al., 2016).

Fluorescence and Molecular Recognition

A naphthalene-thiophene hybrid molecule derived from similar compounds has been developed as a fluorescent AND logic gate for zinc and acetate ions, showcasing its potential in cell imaging and computational studies (Karak et al., 2013).

Antimicrobial Activities

Although some studies have investigated the antimicrobial potential of thiourea derivatives, results have shown limited inhibition of bacterial and fungal growth, indicating the need for further modification to enhance their antimicrobial properties (Ahyak et al., 2016).

Conformational Studies

Conformational adjustments in urea and thiourea-based assemblies have been explored to understand their self-assembly and potential application in creating organized structures for various uses (Phukan & Baruah, 2016).

properties

IUPAC Name

1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-15(11-18-17(21)19-16-9-4-10-22-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,20H,11H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHQZXXBYWUJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea

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